

ATP-Red 1: A Technical Guide to its Selective ATP Detection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATP-Red 1

Cat. No.: B560525

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of **ATP-Red 1**, a fluorescent probe designed for the selective and rapid detection of intracellular adenosine triphosphate (ATP). We will explore the core mechanism behind its selectivity, present key quantitative performance data, detail experimental protocols for its application, and provide visual diagrams to illustrate its function and use.

Core Mechanism of Selectivity

ATP-Red 1 is a multisite-binding, switchable fluorescent probe that leverages a sophisticated recognition strategy to achieve high selectivity for ATP over other structurally similar nucleotides and intracellular biomolecules.[1][2] Its mechanism is rooted in a conformational change from a non-fluorescent, ring-closed state to a highly fluorescent, ring-open state upon specific interaction with an ATP molecule.[1][3]

In its unbound state, **ATP-Red 1** exists in a closed spirolactone ring structure, which renders it non-fluorescent.[2] The selectivity for ATP is achieved through a cooperative, three-point interaction system that recognizes the distinct chemical features of the ATP molecule: the adenine base, the ribose sugar, and the triphosphate chain.

The proposed binding mechanism involves:

- **Covalent Bonding:** A phenylboronic acid moiety on the **ATP-Red 1** molecule reversibly forms a covalent ester bond with the vicinal diol group of the ribose sugar in ATP.
- **π - π Stacking:** The xanthene core of the probe engages in π - π stacking interactions with the adenine base of ATP.
- **Electrostatic Interactions:** Positively charged amino groups on the probe's structure interact electrostatically with the negatively charged triphosphate tail of ATP.

This multi-site binding is highly specific to the complete structure of ATP. Analogs such as Adenosine Diphosphate (ADP) and Adenosine Monophosphate (AMP), which lack the full triphosphate chain, fail to engage all three interaction points with sufficient affinity, resulting in a much weaker fluorescence response. Similarly, other nucleoside polyphosphates (e.g., GTP, CTP) and common intracellular molecules do not fit the specific binding requirements, ensuring the probe's high selectivity. This conformational change, driven by the specific binding to ATP, breaks the spirolactone ring, leading to a significant increase in fluorescence.

Quantitative Performance Data

The performance of **ATP-Red 1** has been characterized by its spectral properties, fluorescence enhancement, and binding affinities.

Table 1: Spectral and Fluorescence Properties

Parameter	Value	Reference(s)
Excitation Wavelength (λ_{ex})	510 nm - 570 nm	
Emission Wavelength (λ_{em})	585 nm - 590 nm	
Fluorescence Fold Increase	5.6-fold (with 5 mM ATP)	
Fluorescence Fold Increase	18.1-fold (with 10 mM ATP)	

Table 2: Binding Affinity and Selectivity

ATP-Red 1 demonstrates a significantly higher affinity for ATP compared to its dephosphorylated counterparts, ADP and AMP, which are common sources of interference in

ATP detection. Its low affinity for ATP (in the millimolar range) is advantageous for measuring the high concentrations of ATP typically found in mitochondria without saturation.

Analyte	Dissociation Constant (Kd)	Fluorescence Response	Reference(s)
ATP	~7 mM	Strong	
ADP	Not specified (significantly higher than ATP)	Much weaker than ATP	
AMP	Not specified (significantly higher than ATP)	Much weaker than ATP	
Other Biomolecules	Not applicable	No significant increase	

Other biomolecules tested include: Zn^{2+} , Mg^{2+} , Ca^{2+} , Na^+ , K^+ , GSH, HOCl, H_2O_2 , various carbohydrates, heparin, and other nucleoside polyphosphates (CMP, CDP, CTP, UMP, UDP, UTP, GMP, GDP, GTP).

Experimental Protocols

In Vitro Selectivity and ATP Titration

This protocol is adapted from the methodology used to characterize the probe's fluorescence response to various biomolecules.

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **ATP-Red 1** in DMSO.
 - Prepare a working buffer of Glycerol/Krebs buffer (60/40, v/v, pH 7.8).
 - Prepare 5 mM stock solutions of ATP and other analytes (e.g., ADP, AMP, GTP, metal ions) in the working buffer.

- Assay Procedure:
 - In a suitable microplate, add **ATP-Red 1** to the working buffer to a final concentration of 10 μM .
 - Add the analyte solution (ATP, ADP, etc.) to a final concentration of 5 mM. For a titration curve, add varying concentrations of ATP (e.g., 0.5 to 10 mM).
 - For the control well (F_0), add only the probe to the working buffer.
- Measurement:
 - Incubate the plate at 25°C.
 - Measure the fluorescence intensity using a microplate reader with excitation at ~510 nm and emission at ~590 nm.
 - Calculate the fluorescence enhancement ratio (F/F_0), where F is the intensity in the presence of the analyte and F_0 is the intensity of the probe alone.

Live Cell Staining for Mitochondrial ATP

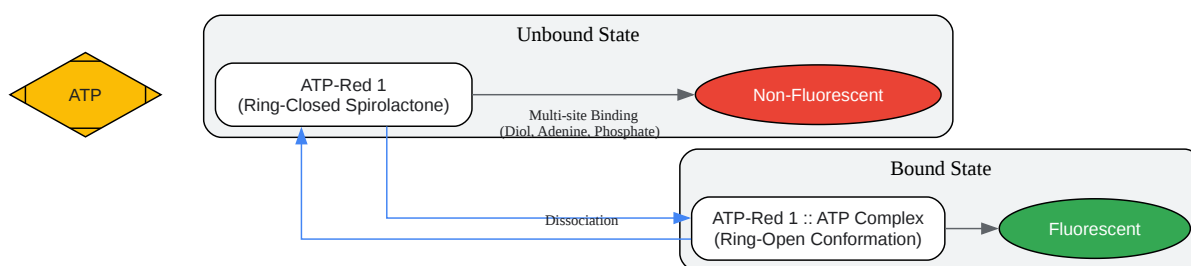
This protocol provides a general guideline for staining cells to visualize mitochondrial ATP levels. Optimization may be required depending on the cell type.

- Reagent Preparation:
 - Prepare a 5-10 mM stock solution of **ATP-Red 1** in high-quality, anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light.
 - Prepare a working solution by diluting the stock solution to a final concentration of 5-10 μM in serum-free cell culture medium or Phosphate-Buffered Saline (PBS). Prepare this solution fresh immediately before use.
- Cell Preparation:
 - Culture cells on a suitable imaging plate (e.g., glass-bottom dish or 96-well plate) to the desired confluency.

- Staining Procedure:
 - Remove the cell culture medium from the wells.
 - Add the **ATP-Red 1** working solution to the cells.
 - Incubate the cells at 37°C for 15 to 30 minutes in the dark.
 - Remove the staining solution and wash the cells 1-2 times with warm PBS.
- Imaging and Analysis:
 - Add fresh PBS or imaging medium to the cells.
 - Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., Ex/Em = 560/590 nm).
 - Fluorescence intensity can be quantified using image analysis software to compare ATP levels between different cell populations or treatment conditions. For example, a decrease in fluorescence can be observed after treating cells with an oxidative phosphorylation inhibitor like KCN.

Mandatory Visualizations

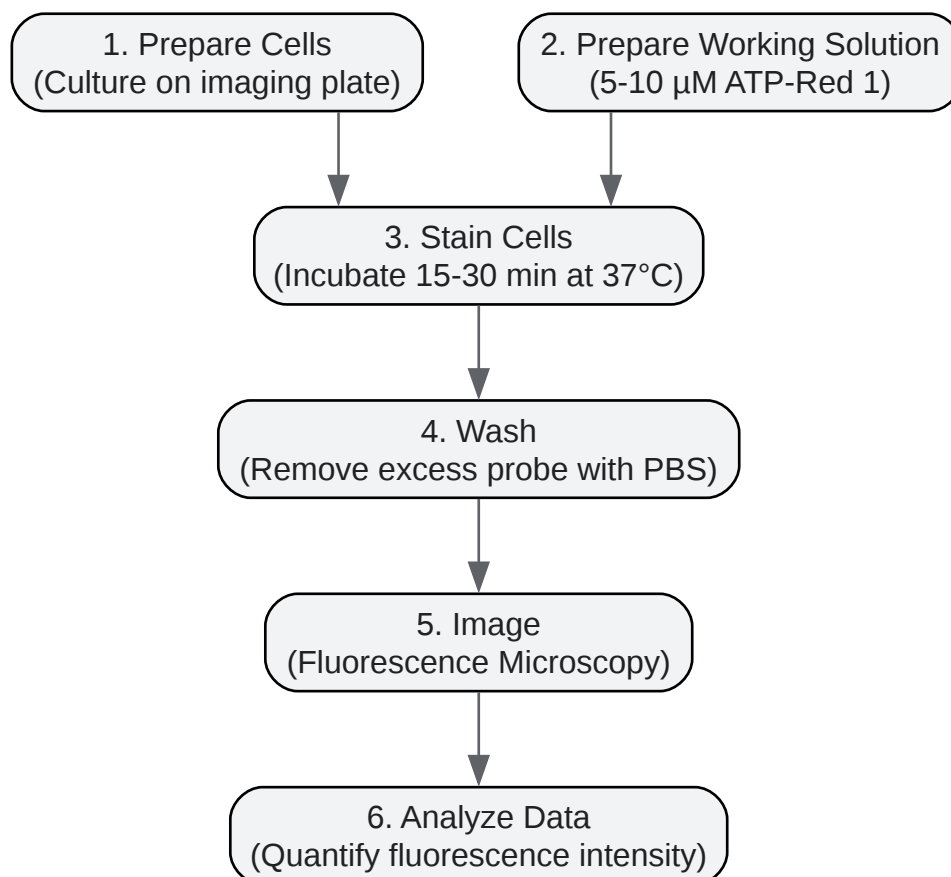
ATP Detection Mechanism



[Click to download full resolution via product page](#)

Caption: Proposed switchable mechanism of **ATP-Red 1**.

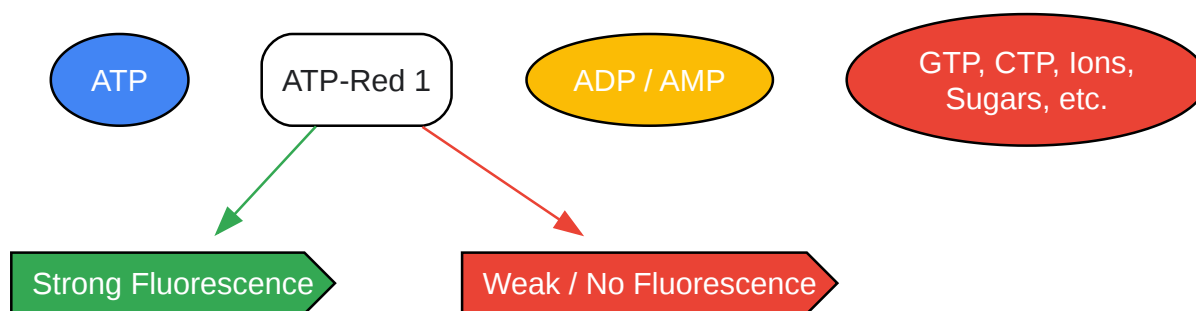
Experimental Workflow for Live Cell Imaging



[Click to download full resolution via product page](#)

Caption: Workflow for staining and imaging mitochondrial ATP.

Selectivity of ATP-Red 1



[Click to download full resolution via product page](#)

Caption: Logical diagram of **ATP-Red 1**'s binding selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ATP-Red 1 | Fluorescent probe | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [ATP-Red 1: A Technical Guide to its Selective ATP Detection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560525#how-does-atp-red-1-selectively-detect-atp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com